molecular formula C9H10FNO2 B1504345 1-Fluoro-4-(2-nitropropyl)benzene CAS No. 29865-52-9

1-Fluoro-4-(2-nitropropyl)benzene

Cat. No.: B1504345
CAS No.: 29865-52-9
M. Wt: 183.18 g/mol
InChI Key: BOFIUSOZBQKURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-4-(2-nitropropyl)benzene ( 29865-52-9), with a molecular formula of C9H10FNO2 and a molecular weight of 183.18 g/mol , is a fluorinated nitro compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. As a derivative of benzene with a fluorine substituent and a nitropropyl chain, this compound is of significant interest in the development of novel chemical entities. Its structure suggests potential utility as an intermediate in the synthesis of more complex molecules, particularly in constructing compounds that require a specific aromatic backbone with both electron-withdrawing groups and a flexible alkyl spacer . The presence of the nitro group makes it a versatile precursor for further chemical transformations, including reduction to the corresponding amine, which is a common functionality in active pharmaceutical ingredients and agrochemicals. Researchers value this compound for its role in structure-activity relationship (SAR) studies, where it can be used to explore the effects of substituents on biological activity and physicochemical properties . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

29865-52-9

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

1-fluoro-4-(2-nitropropyl)benzene

InChI

InChI=1S/C9H10FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-5,7H,6H2,1H3

InChI Key

BOFIUSOZBQKURU-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)F)[N+](=O)[O-]

Canonical SMILES

CC(CC1=CC=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of Analogous Compounds

Compound Substituent Molecular Weight (g/mol) Key Reactivity/Application
This compound -CH2CH(NO2)CH3 ~195.18 (estimated) Potential intermediate in nitroalkane synthesis
1-Fluoro-4-(2-nitropropenyl)benzene -CH2C(NO2)=CH2 181.16 β-nitrostyrene precursor
1-Fluoro-4-isopropoxybenzene -OCH(CH3)2 154.18 Solvent modifier, ether synthesis
1-Fluoro-4-(trimethylsilyl)benzene -Si(CH3)3 168.28 Polymerization studies
1-Fluoro-4-(phenylsulfonyl)benzene -SO2Ph 248.26 Sulfone-based drug development

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